molecular formula C12H7ClINS B8325921 5-(4-Chlorobenzyl)-4-iodothiophene-2-carbonitrile

5-(4-Chlorobenzyl)-4-iodothiophene-2-carbonitrile

Cat. No. B8325921
M. Wt: 359.61 g/mol
InChI Key: LKJKVTZCNODPLJ-UHFFFAOYSA-N
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Patent
US09012655B2

Procedure details

A round-bottomed flask was charged with 5-((4-chlorophenyl)(hydroxy)methyl)-4-iodothiophene-2-carbonitrile (1.67 g, 4.45 mmol). After degassed, dichloromethane (8 mL), TFA (4 mL) and triethylsilane (1.1 mL, 6.9 mmol) was added sequentially through syringe. The reaction was further stirred at rt until complete, and then concentrated. The residue was purified by flash chromatography (hexane:CH2CL2=2:1). 1.36 g (85%) of product was obtained as a white solid.
Name
5-((4-chlorophenyl)(hydroxy)methyl)-4-iodothiophene-2-carbonitrile
Quantity
1.67 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8](O)[C:9]2[S:13][C:12]([C:14]#[N:15])=[CH:11][C:10]=2[I:16])=[CH:4][CH:3]=1.C(O)(C(F)(F)F)=O.C([SiH](CC)CC)C>ClCCl>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]2[S:13][C:12]([C:14]#[N:15])=[CH:11][C:10]=2[I:16])=[CH:4][CH:3]=1

Inputs

Step One
Name
5-((4-chlorophenyl)(hydroxy)methyl)-4-iodothiophene-2-carbonitrile
Quantity
1.67 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(C1=C(C=C(S1)C#N)I)O
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
1.1 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC
Name
Quantity
8 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was further stirred at rt until complete, and
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After degassed
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (hexane:CH2CL2=2:1)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(CC2=C(C=C(S2)C#N)I)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.36 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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